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molecular formula C12H14ClNO3 B8462068 N-(alpha-Chlorophenylacetyl)glycine, ethyl ester

N-(alpha-Chlorophenylacetyl)glycine, ethyl ester

Cat. No. B8462068
M. Wt: 255.70 g/mol
InChI Key: KQUXACDDJDFLAG-UHFFFAOYSA-N
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Patent
US04567267

Procedure details

21.0 g (0.11 m) α-chlorophenylacetyl chloride and 14.0 g (0.10 m) glycine ethyl ester hydrochloride are suspended in 500 ml toluene and the mixture is heated to reflux overnight. The reaction mixture is filtered, and after the solvent is removed, the residual solid is recrystallized from cyclohexane to give 22 g (86% yield) of the title compound, which has a melting point of 88°-9° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3](Cl)=[O:4].Cl.[CH2:13]([O:15][C:16](=[O:19])[CH2:17][NH2:18])[CH3:14]>C1(C)C=CC=CC=1>[Cl:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([NH:18][CH2:17][C:16]([O:15][CH2:13][CH3:14])=[O:19])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
ClC(C(=O)Cl)C1=CC=CC=C1
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
after the solvent is removed
CUSTOM
Type
CUSTOM
Details
the residual solid is recrystallized from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)NCC(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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